Cas no 1172069-69-0 (ethyl {5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2lambda6-thieno3,4-cpyrrol-4-ylcarbamoyl}formate)

Ethyl {5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2λ⁶-thieno[3,4-c]pyrrol-4-ylcarbamoyl}formate is a specialized heterocyclic compound featuring a thienopyrrole core with a 3-chlorophenyl substituent and a carbamoylformate ester group. Its unique structure, incorporating both sulfone and amide functionalities, makes it a valuable intermediate in medicinal chemistry and agrochemical research. The presence of the electron-withdrawing sulfone group enhances reactivity in nucleophilic substitution reactions, while the ester moiety offers versatility for further derivatization. This compound is particularly useful in the synthesis of biologically active molecules, owing to its potential as a scaffold for developing enzyme inhibitors or receptor modulators. Its stability and well-defined reactivity profile facilitate precise synthetic applications.
ethyl {5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2lambda6-thieno3,4-cpyrrol-4-ylcarbamoyl}formate structure
1172069-69-0 structure
Product name:ethyl {5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2lambda6-thieno3,4-cpyrrol-4-ylcarbamoyl}formate
CAS No:1172069-69-0
MF:C16H15ClN2O5S
MW:382.818701982498
CID:6151566
PubChem ID:44116757

ethyl {5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2lambda6-thieno3,4-cpyrrol-4-ylcarbamoyl}formate Chemical and Physical Properties

Names and Identifiers

    • ethyl {5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2lambda6-thieno3,4-cpyrrol-4-ylcarbamoyl}formate
    • ethyl {[5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2lambda6-thieno[3,4-c]pyrrol-4-yl]carbamoyl}formate
    • ethyl 2-[[5-(3-chlorophenyl)-2,2-dioxo-1,3-dihydrothieno[3,4-c]pyrrol-4-yl]amino]-2-oxoacetate
    • AKOS024627440
    • 1172069-69-0
    • ethyl 2-((5-(3-chlorophenyl)-2,2-dioxido-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate
    • F2135-0958
    • Inchi: 1S/C16H15ClN2O5S/c1-2-24-16(21)15(20)18-14-13-9-25(22,23)8-10(13)7-19(14)12-5-3-4-11(17)6-12/h3-7H,2,8-9H2,1H3,(H,18,20)
    • InChI Key: AXNBRLYSCVERAR-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)N1C=C2CS(CC2=C1NC(C(=O)OCC)=O)(=O)=O

Computed Properties

  • Exact Mass: 382.0390205g/mol
  • Monoisotopic Mass: 382.0390205g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 635
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 103Ų

ethyl {5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2lambda6-thieno3,4-cpyrrol-4-ylcarbamoyl}formate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2135-0958-4mg
ethyl {[5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2lambda6-thieno[3,4-c]pyrrol-4-yl]carbamoyl}formate
1172069-69-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2135-0958-5mg
ethyl {[5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2lambda6-thieno[3,4-c]pyrrol-4-yl]carbamoyl}formate
1172069-69-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2135-0958-2μmol
ethyl {[5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2lambda6-thieno[3,4-c]pyrrol-4-yl]carbamoyl}formate
1172069-69-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2135-0958-25mg
ethyl {[5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2lambda6-thieno[3,4-c]pyrrol-4-yl]carbamoyl}formate
1172069-69-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2135-0958-50mg
ethyl {[5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2lambda6-thieno[3,4-c]pyrrol-4-yl]carbamoyl}formate
1172069-69-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2135-0958-5μmol
ethyl {[5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2lambda6-thieno[3,4-c]pyrrol-4-yl]carbamoyl}formate
1172069-69-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2135-0958-20μmol
ethyl {[5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2lambda6-thieno[3,4-c]pyrrol-4-yl]carbamoyl}formate
1172069-69-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2135-0958-1mg
ethyl {[5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2lambda6-thieno[3,4-c]pyrrol-4-yl]carbamoyl}formate
1172069-69-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2135-0958-3mg
ethyl {[5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2lambda6-thieno[3,4-c]pyrrol-4-yl]carbamoyl}formate
1172069-69-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2135-0958-10mg
ethyl {[5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2lambda6-thieno[3,4-c]pyrrol-4-yl]carbamoyl}formate
1172069-69-0 90%+
10mg
$79.0 2023-05-16

ethyl {5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2lambda6-thieno3,4-cpyrrol-4-ylcarbamoyl}formate Related Literature

Additional information on ethyl {5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2lambda6-thieno3,4-cpyrrol-4-ylcarbamoyl}formate

Ethyl {5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2λ6-thieno[3,4-c]pyrrol-4-ylcarbamoyl}formate: A Comprehensive Overview

Ethyl {5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2λ6-thieno[3,4-c]pyrrol-4-ylcarbamoyl}formate (CAS No. 1172069-69-0) is a complex organic compound with a unique structure that combines elements of heterocyclic chemistry and functional group diversity. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The molecule's structure features a thienopyrrole ring system with a substituted phenyl group and a formate ester functionality, making it a versatile platform for further chemical modifications and biological evaluations.

The core of the molecule is the thienopyrrole ring system, which is a fused bicyclic structure consisting of a thiophene and pyrrole moiety. This system is known for its aromaticity and electronic properties, which can influence the compound's reactivity and biological activity. The presence of the 3-chlorophenyl group introduces additional electronic effects and steric hindrance, potentially modulating the compound's interactions with biological targets. Recent studies have highlighted the importance of such substituents in enhancing selectivity and potency in drug design.

The formate ester functionality at the 4-position of the thienopyrrole ring adds another layer of complexity to the molecule. Formate esters are known for their ability to participate in various chemical reactions, including nucleophilic acyl substitutions and Michael additions. This makes ethyl {5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2λ6-thieno[3,4-c]pyrrol-4-ylcarbamoyl}formate a valuable intermediate in organic synthesis. Researchers have explored its use as a precursor for constructing bioactive molecules with improved pharmacokinetic profiles.

Recent advancements in computational chemistry have enabled detailed studies of the molecular properties of this compound. Quantum mechanical calculations have provided insights into its electronic structure, predicting that the compound exhibits significant π-electron delocalization across the thienopyrrole ring system. This delocalization could enhance its stability and reactivity under various reaction conditions. Additionally, molecular docking studies have suggested that the compound may bind effectively to certain protein targets, such as enzymes involved in metabolic pathways or receptors associated with neurological disorders.

In terms of synthesis, ethyl {5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2λ6-thieno[3,4-c]pyrrol-4-ylcarbamoyl}formate can be prepared through a multi-step process involving cyclization reactions and functional group transformations. One common approach involves the condensation of an appropriate thioamide with an aldehyde or ketone derivative under acidic conditions to form the thienopyrrole ring system. Subsequent functionalization steps allow for the introduction of the 3-chlorophenyl group and the formate ester moiety.

The application potential of this compound lies in its ability to serve as a building block for more complex molecules with desired biological activities. For instance, researchers have investigated its use in constructing inhibitors for kinase enzymes implicated in cancer progression. The compound's structural flexibility allows for easy modification to optimize binding affinity and selectivity towards specific targets.

From an environmental standpoint, understanding the fate and behavior of ethyl {5-(3-chlorophenyl)-2,2-dioxo-1H,3H,5H-2λ6-thieno[3

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